1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H10BrN. This compound is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarbonitrile moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile typically involves the bromination of 1-(4-methylphenyl)cyclopropanecarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile depends on the specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Uniqueness
1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]cyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFRFIHOCSQSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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